molecular formula C15H21ClN2O2 B8430976 4-(3-Chlorophenyl)piperazin-1-ylpropionic acid ethyl ester CAS No. 1290895-58-7

4-(3-Chlorophenyl)piperazin-1-ylpropionic acid ethyl ester

Cat. No. B8430976
Key on ui cas rn: 1290895-58-7
M. Wt: 296.79 g/mol
InChI Key: VVYZRCKEFDDCDH-UHFFFAOYSA-N
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Patent
US04711885

Procedure details

Over a period of 40 minutes, 108 ml of ethyl acrylate are added to 38.3 g of N-(3-chlorophenyl)piperazine dissolved in 300 ml of anhydrous ethanol and 0.5 ml of Triton B. The temperature reaches 40° C. when addition is complete. After heating at reflux for 3 hours, the reaction mixture is concentrated in vacuo and the residue is distilled. 139 g of 4-(3-chlorophenyl)piperazin-1-ylpropionic acid ethyl ester are obtained, b.p/0.33 mmHg=176°-179° C.
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
38.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[CH:2]=[CH2:3].[Cl:8][C:9]1[CH:10]=[C:11]([N:15]2[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]2)[CH:12]=[CH:13][CH:14]=1>C(O)C>[CH2:6]([O:5][C:1](=[O:4])[CH:2]([N:18]1[CH2:17][CH2:16][N:15]([C:11]2[CH:12]=[CH:13][CH:14]=[C:9]([Cl:8])[CH:10]=2)[CH2:20][CH2:19]1)[CH3:3])[CH3:7]

Inputs

Step One
Name
Quantity
108 mL
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
Quantity
38.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N1CCNCC1
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaches 40° C.
ADDITION
Type
ADDITION
Details
when addition
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)OC(C(C)N1CCN(CC1)C1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 139 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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